molecular formula C75H131NP2Si4 B14768987 iPrN[P(C6H4-p-Si(nBu)3)2]2

iPrN[P(C6H4-p-Si(nBu)3)2]2

Cat. No.: B14768987
M. Wt: 1221.1 g/mol
InChI Key: KVMWKOXUXIWLFO-UHFFFAOYSA-N
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Description

The compound iPrN[P(C6H4-p-Si(nBu)3)2]2 is a bis(phosphine) ligand where the aryl groups are substituted with bulky tributylsilyl groups. This compound is known for its application in catalysis, particularly in the field of ethylene tetramerization, which is a process used to produce 1-octene, a valuable comonomer in the production of polyolefins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iPrN[P(C6H4-p-Si(nBu)3)2]2 involves several steps:

    Preparation of 1-bromo-4-lithiobenzene: 1,4-Dibromobenzene is treated with n-butyllithium in tetrahydrofuran at -78°C to generate 1-bromo-4-lithiobenzene.

    Formation of 1-bromo-4-(tributylsilyl)benzene: The 1-bromo-4-lithiobenzene is then reacted with tributylsilyl chloride to obtain 1-bromo-4-(tributylsilyl)benzene.

    Coupling with diphosphine: The resulting compound is coupled with diphosphine to form this compound.

Industrial Production Methods

For industrial-scale production, the synthesis is scaled up to a 10-gram scale, ensuring that the reaction conditions are optimized for higher yields and cost-effectiveness. The use of inexpensive reagents like triisobutylaluminum instead of modified methylaluminoxane helps in reducing the overall production cost .

Chemical Reactions Analysis

Types of Reactions

iPrN[P(C6H4-p-Si(nBu)3)2]2 undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which iPrN[P(C6H4-p-Si(nBu)3)2]2 exerts its effects involves:

Comparison with Similar Compounds

Similar Compounds

  • iPrN[P(C6H4-p-Si(1-hexyl)3)2]2
  • iPrN[P(C6H4-p-Si(1-octyl)3)2]2
  • iPrN[P(C6H4-p-Si(2-ethylhexyl)3)2]2
  • iPrN[P(C6H4-p-Si(3,7-dimethyloctyl)3)2]2

Uniqueness

The uniqueness of iPrN[P(C6H4-p-Si(nBu)3)2]2 lies in its bulky tributylsilyl groups, which play a crucial role in preventing the formation of inactive species and ensuring high catalytic activity. This makes it a highly effective ligand for catalytic processes compared to its analogs .

Properties

Molecular Formula

C75H131NP2Si4

Molecular Weight

1221.1 g/mol

IUPAC Name

N,N-bis[bis(4-tributylsilylphenyl)phosphanyl]propan-2-amine

InChI

InChI=1S/C75H131NP2Si4/c1-15-27-55-79(56-28-16-2,57-29-17-3)72-47-39-68(40-48-72)77(69-41-49-73(50-42-69)80(58-30-18-4,59-31-19-5)60-32-20-6)76(67(13)14)78(70-43-51-74(52-44-70)81(61-33-21-7,62-34-22-8)63-35-23-9)71-45-53-75(54-46-71)82(64-36-24-10,65-37-25-11)66-38-26-12/h39-54,67H,15-38,55-66H2,1-14H3

InChI Key

KVMWKOXUXIWLFO-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](CCCC)(CCCC)C1=CC=C(C=C1)P(C2=CC=C(C=C2)[Si](CCCC)(CCCC)CCCC)N(C(C)C)P(C3=CC=C(C=C3)[Si](CCCC)(CCCC)CCCC)C4=CC=C(C=C4)[Si](CCCC)(CCCC)CCCC

Origin of Product

United States

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